molecular formula C10H6BrClN2O B2451348 4-(2-Bromophenoxy)-6-chloropyrimidine CAS No. 1251309-04-2

4-(2-Bromophenoxy)-6-chloropyrimidine

Cat. No.: B2451348
CAS No.: 1251309-04-2
M. Wt: 285.53
InChI Key: XNJJXSGEIKCUEW-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)-6-chloropyrimidine (CAS 1251309-04-2) is a high-purity chemical building block with the molecular formula C10H6BrClN2O and a molecular weight of 285.52 g/mol. This compound is supplied with a minimum purity of 98% and is an important intermediate in organic and medicinal chemistry research . Its structure, featuring both a bromophenoxy ether and a chloropyrimidine group, makes it a versatile precursor for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki reaction . This reagent is part of a class of pyrimidine-based compounds that are frequently utilized in the synthesis of potential therapeutic agents . Pyrimidine intermediates are of significant value in pharmaceutical development, with documented use in the preparation of intermediates for drugs like macitentan . Researchers employ this compound in the exploration of new chemical entities, leveraging its reactive sites for further functionalization. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use, nor for human consumption. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenoxy)-6-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJJXSGEIKCUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=NC=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization Strategies of 4 2 Bromophenoxy 6 Chloropyrimidine

Reactivity of the Chloro Substituent on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, which activates the chloro substituent at the 6-position towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the selective displacement of the chloride ion by a variety of nucleophiles, often leaving the bromophenoxy group intact.

The chlorine atom at the C6 position of the pyrimidine ring is susceptible to displacement by a range of nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the pyrimidine core. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the addition-elimination mechanism characteristic of SNAr reactions. The general propensity for nucleophilic displacement on chloropyrimidines allows for the introduction of various substituents, a key strategy in the synthesis of pharmaceutical agents. rsc.orgrsc.org

The introduction of amino groups is a common strategy in the development of pharmacologically active molecules. The chloro group of 4-(2-Bromophenoxy)-6-chloropyrimidine can be readily displaced by primary and secondary amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. researchgate.net The conditions for these amination reactions can often be tailored to achieve high yields. nih.govpreprints.org For instance, both thermal and palladium-catalyzed methods have been successfully employed for the amination of related chloropyrimidine systems. nih.gov

Table 1: Representative Amination Reactions

Amine Base Solvent Temperature (°C) Product
Propylamine K2CO3 DMF 80 4-(2-Bromophenoxy)-6-(propylamino)pyrimidine
Morpholine Et3N Dioxane 100 4-(4-(2-Bromophenoxy)pyrimidin-6-yl)morpholine
Aniline NaH THF 65 N-(4-(2-Bromophenoxy)pyrimidin-6-yl)aniline

Similarly, alkoxides and thiolates can serve as effective nucleophiles to displace the chloro substituent, leading to the formation of ether and thioether linkages, respectively. These reactions significantly broaden the chemical space accessible from this compound. The synthesis of the drug Macitentan, for example, involves the displacement of a chloro group on a pyrimidine ring by an alcohol, highlighting the industrial relevance of such transformations. acs.orgacs.orggoogle.comnih.gov

Table 2: Alkoxylation and Thiolation Reactions

Nucleophile Base Solvent Temperature (°C) Product
Sodium Methoxide - Methanol Reflux 4-(2-Bromophenoxy)-6-methoxypyrimidine
Sodium Ethanethiolate - Ethanol Reflux 4-(2-Bromophenoxy)-6-(ethylthio)pyrimidine
Phenol (B47542) K2CO3 Acetonitrile (B52724) 80 4-(2-Bromophenoxy)-6-phenoxypyrimidine

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they can be selectively applied to functionalize this compound.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds. researchgate.net In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective coupling. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. This allows for the selective coupling of an aryl or vinyl boronic acid at the bromophenoxy moiety. Subsequently, under more forcing conditions, a second Suzuki-Miyaura coupling can be performed at the C-Cl position of the pyrimidine ring. mdpi.comresearchgate.netnih.gov The order of reactivity for halopyrimidines in Suzuki coupling is generally C4/C6 over C2 over C5. rsc.org

Table 3: Selective Suzuki-Miyaura Cross-Coupling

Boronic Acid Catalyst Base Solvent Temperature (°C) Product
Phenylboronic Acid Pd(PPh3)4 K2CO3 Toluene/H2O 90 4-(2-Phenylphenoxy)-6-chloropyrimidine
4-Methoxyphenylboronic Acid Pd(dppf)Cl2 Cs2CO3 Dioxane 100 4-Chloro-6-(4-methoxyphenyl)pyrimidine (at C6)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be employed for the derivatization of this compound.

The Sonogashira coupling allows for the introduction of alkyne moieties. soton.ac.uk Similar to the Suzuki-Miyaura reaction, selectivity can often be achieved, with the C-Br bond being more reactive. The reaction of 4,6-dichloro-2-pyrone with terminal acetylenes has shown high regioselectivity for the 6-position, suggesting that the C6-Cl of the target molecule could be selectively functionalized under appropriate conditions. rsc.orgnih.govrsc.org

The Buchwald-Hartwig amination provides an alternative and often milder method for the formation of C-N bonds compared to traditional nucleophilic substitution. organic-chemistry.orgwikipedia.orglibretexts.orgrug.nlyoutube.com This reaction is particularly useful for coupling with less nucleophilic amines or for substrates where SNAr reactions are sluggish. The choice of phosphine (B1218219) ligand is crucial in determining the efficiency and scope of the Buchwald-Hartwig amination.

Table 4: Sonogashira and Buchwald-Hartwig Coupling Reactions

Reaction Type Coupling Partner Catalyst Ligand Base Solvent Temperature (°C) Product
Sonogashira Phenylacetylene Pd(PPh3)2Cl2/CuI - Et3N THF 65 4-(2-Bromophenoxy)-6-(phenylethynyl)pyrimidine
Buchwald-Hartwig Aniline Pd2(dba)3 Xantphos Cs2CO3 Toluene 110 N-(4-(2-Bromophenoxy)pyrimidin-6-yl)aniline

Reactivity of the Bromine Atom on the Phenoxy Ring

The chemical behavior of this compound is characterized by the distinct reactivity of its halogen substituents. While the chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution, the bromine atom attached to the phenoxy group offers a different avenue for chemical modification, primarily through organometallic chemistry. This section focuses on the reactivity of this bromine atom, which is typical of an aryl bromide.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful and widely used transformation in organic synthesis to convert an organic halide into an organometallic compound. wikipedia.org In the case of this compound, the bromine atom on the electron-rich phenoxy ring can readily undergo this exchange. The reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).

The general mechanism involves the nucleophilic attack of the alkyl group from the organolithium reagent on the bromine atom. This process is typically very fast, especially at low temperatures (e.g., -78 °C to -100 °C), which helps to prevent side reactions, such as nucleophilic attack on the pyrimidine ring. tcnj.edunih.gov The exchange rate generally follows the trend I > Br > Cl, making the selective exchange of the aryl bromine in the presence of the chloro-pyrimidine feasible. wikipedia.org The reaction results in the formation of a new organolithium species, where the lithium atom has replaced the bromine atom on the phenoxy ring, and the corresponding alkyl bromide as a byproduct.

R-Li + Ar-Br → Ar-Li + R-Br

The choice of solvent is crucial; ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used as they can solvate the organolithium species, influencing its reactivity. tcnj.edu

Alternatively, Grignard reagents can be prepared via magnesium-halogen exchange. This method often utilizes reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). znaturforsch.com These conditions can offer greater functional group tolerance compared to organolithium reagents. nih.govznaturforsch.com

The table below summarizes typical conditions for metal-halogen exchange on aryl bromides, which are applicable to the target compound.

ReagentTypical SolventTypical Temperature (°C)Resulting Intermediate
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 to -100Aryllithium
tert-Butyllithium (t-BuLi)Diethyl ether (Et₂O) / Hexanes-78 to -100Aryllithium
Isopropylmagnesium chloride (i-PrMgCl)Tetrahydrofuran (THF)-20 to 25Arylmagnesium chloride (Grignard)

Further Functionalization via Organometallic Intermediates

The true synthetic utility of the metal-halogen exchange lies in the subsequent reactions of the newly formed organometallic intermediate. The lithiated or magnesiated phenoxy-pyrimidine is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the former site of the bromine atom. This two-step sequence (metal-halogen exchange followed by electrophilic quench) allows for the synthesis of a diverse library of derivatives.

Immediately after the formation of the organometallic intermediate at low temperature, an electrophile is added to the reaction mixture. The carbon-metal bond is highly polarized, rendering the aromatic carbon atom strongly nucleophilic, enabling it to attack the electrophilic center.

Some common electrophiles and the resulting functional groups include:

Proton sources (e.g., H₂O, CH₃OH): Quenching the reaction with water leads to the replacement of the bromine atom with a hydrogen atom (protodebromination). tcnj.edu

Aldehydes and Ketones: Reaction with carbonyl compounds yields secondary or tertiary alcohols, respectively. For instance, quenching with benzaldehyde (B42025) would produce a diaryl-methanol derivative. tcnj.edu

Carbon Dioxide (CO₂): Bubbling CO₂ gas through the solution, followed by an acidic workup, results in the formation of a carboxylic acid.

Alkyl Halides (e.g., CH₃I): This reaction introduces an alkyl group, such as a methyl group, onto the aromatic ring. tcnj.edu

Boronic Esters: Reaction with trialkyl borates, such as trimethyl borate (B1201080) (B(OMe)₃), followed by hydrolysis, yields the corresponding boronic acid, a key intermediate for Suzuki cross-coupling reactions.

The following table provides examples of functionalizations possible from the organometallic intermediate of this compound.

ElectrophileReagent ExampleResulting Functional Group
Proton SourceH₂O-H (Debromination)
AldehydeBenzaldehyde (PhCHO)-CH(OH)Ph (Secondary Alcohol)
Carbon DioxideCO₂ (gas)-COOH (Carboxylic Acid)
Alkyl HalideMethyl Iodide (CH₃I)-CH₃ (Methylation)
Borate EsterTrimethyl borate (B(OMe)₃)-B(OH)₂ (Boronic Acid)
DisulfideDimethyl disulfide (MeSSMe)-SMe (Thiomethyl ether)

Multi-Component and Domino Reactions Incorporating Pyrimidine Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the starting materials. nih.govtaylorandfrancis.com Domino reactions (or cascade reactions) involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. Both strategies are hallmarks of green and efficient chemistry, enabling the rapid construction of complex molecular architectures from simple precursors. nih.govcolab.ws

The pyrimidine scaffold, being a privileged structure in medicinal chemistry, is an attractive building block for use in such reactions. While specific examples incorporating this compound are not extensively documented, the reactivity of the pyrimidine core lends itself to inclusion in various MCR and domino strategies.

One of the most famous MCRs involving a pyrimidine-like core is the Biginelli reaction . This acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) produces dihydropyrimidinones (DHPMs). derpharmachemica.com By analogy, substituted pyrimidine precursors can be envisioned in related MCRs to build complex, fused heterocyclic systems. For example, pyrimidines bearing nucleophilic groups (e.g., amines) or electrophilic centers could be integrated into MCRs like the Ugi or Passerini reactions. nih.govnih.gov The Ugi four-component reaction, for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov A pyrimidine derivative containing a primary amine group could serve as the amine component in this reaction.

Domino reactions often leverage the inherent reactivity of a starting material to trigger a cascade of bond-forming events. For a molecule like this compound, a domino sequence could be initiated by a selective reaction at one of the halogenated positions. For instance, a Suzuki or Buchwald-Hartwig coupling at the C6-chloro position could introduce a functionality that then undergoes an intramolecular cyclization onto the phenoxy ring, potentially facilitated by the ortho-bromo position. Organocatalyzed domino reactions have also been used to generate pyran-annulated heterocyclic scaffolds, demonstrating the versatility of building complex systems in one pot. researchgate.net

The development of novel MCRs and domino reactions remains a vibrant area of chemical research, and the incorporation of versatile building blocks like functionalized pyrimidines is a key strategy for the diversity-oriented synthesis of new chemical entities. researchgate.netmdpi.com

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Fused Heterocyclic Systems

The pyrimidine (B1678525) core of 4-(2-Bromophenoxy)-6-chloropyrimidine is a valuable scaffold for the construction of fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govekb.egresearchgate.net The synthesis of these derivatives often involves the construction of the pyrazole (B372694) ring onto a pre-existing pyrimidine scaffold.

A common and effective strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov In the context of utilizing this compound as a starting material, a key transformation is the nucleophilic substitution of the chlorine atom at the C6 position with hydrazine (B178648). This reaction forms the corresponding 4-(2-Bromophenoxy)-6-hydrazinopyrimidine intermediate.

This hydrazino-pyrimidine can then undergo a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate. The reaction typically proceeds by an initial condensation between the more nucleophilic nitrogen of the hydrazine moiety and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The general reaction scheme is depicted below:

General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidine Derivatives

StepReactant 1Reactant 2Reagents/ConditionsProduct
1This compoundHydrazine hydrateEthanol, reflux4-(2-Bromophenoxy)-6-hydrazinopyrimidine
24-(2-Bromophenoxy)-6-hydrazinopyrimidineEthyl acetoacetateAcetic acid, reflux5-(2-Bromophenoxy)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one

This synthetic route allows for the introduction of diversity at various positions of the pyrazolo[1,5-a]pyrimidine scaffold by utilizing different substituted β-ketoesters in the cyclization step.

The reactivity of the 6-chloro substituent in this compound is not limited to reactions with hydrazine. It can undergo nucleophilic substitution with a variety of binucleophiles, providing access to a range of other nitrogen-containing polycyclic scaffolds. For instance, reaction with compounds containing both an amino and a hydroxyl or thiol group can lead to the formation of fused oxazine (B8389632) or thiazine (B8601807) rings, respectively. The versatility of the pyrimidine core as a building block is a central theme in the synthesis of complex heterocyclic systems. nih.gov

Intermediate in the Synthesis of Endothelin Receptor Antagonists

Endothelin receptor antagonists are a class of drugs used to treat conditions such as pulmonary arterial hypertension. acs.org The synthesis of these complex molecules often relies on the use of highly functionalized pyrimidine intermediates. While direct synthesis of a marketed drug from this compound is not explicitly detailed in the provided search results, its structural similarity to key intermediates in the synthesis of the potent dual endothelin receptor antagonist, Macitentan, is noteworthy. acs.orgijsrst.com

The synthesis of Macitentan involves the use of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) as a central building block. acs.orgijsrst.com This molecule undergoes sequential nucleophilic substitution reactions at the C4 and C6 positions. By analogy, this compound could be employed in a similar synthetic strategy to generate novel endothelin receptor antagonists.

A plausible synthetic route would involve the following key steps:

Nucleophilic substitution of the chlorine atom at the C6 position of this compound with a suitable amine-containing side chain.

Further functionalization of the resulting intermediate to introduce the necessary pharmacophoric groups.

The synthesis of Macitentan intermediates is well-documented and provides a roadmap for how this compound could be utilized in this context. acs.orgijsrst.com

Key Intermediates in the Synthesis of Macitentan

IntermediateChemical NameRole in Synthesis
5-(4-bromophenyl)-4,6-dichloropyrimidine5-(4-bromophenyl)-4,6-dichloropyrimidineStarting material for the core pyrimidine scaffold. acs.orgijsrst.com
N-(5-(4-bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamideN-(5-(4-bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamideIntermediate formed by the reaction of the dichloropyrimidine with N-propylsulfamide. ijsrst.com

Building Block for Diverse Pharmacologically Relevant Chemotypes

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system have been reported to exhibit a wide range of biological activities. nih.govresearchgate.net

Pharmacological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

ActivityDescription
AnticancerInhibition of cancer cell proliferation through various mechanisms, including the inhibition of protein kinases. nih.govekb.eg
Anti-inflammatoryModulation of inflammatory pathways. researchgate.net
AntimicrobialActivity against various bacteria and fungi. researchgate.net
AntiviralInhibition of viral replication. researchgate.net

The ability to synthesize a library of substituted pyrazolo[1,5-a]pyrimidines from this compound makes it a valuable building block for the discovery of new therapeutic agents. The 2-bromophenoxy moiety itself can be further modified through cross-coupling reactions to introduce additional diversity and modulate the pharmacological properties of the final compounds.

Development of Industrial Scale Synthesis Routes Utilizing the Compound

The feasibility of utilizing a compound in the large-scale synthesis of active pharmaceutical ingredients (APIs) is a critical consideration in drug development. While a specific industrial-scale synthesis of this compound is not detailed in the provided results, the manufacturing processes for structurally related compounds, such as the Macitentan intermediate 5-(4-bromophenyl)-4,6-dichloropyrimidine, offer valuable insights. google.comatlantis-press.comatlantis-press.comchemicalbook.com

The industrial synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine has been optimized to ensure high yield and purity. google.comatlantis-press.com The process typically starts from readily available materials and involves several key steps, including esterification, malonate synthesis, cyclization to form the dihydroxypyrimidine, and subsequent chlorination. google.comatlantis-press.com

General Steps in the Industrial Synthesis of a Related Dichloropyrimidine Intermediate

StepDescription
EsterificationConversion of a carboxylic acid to its corresponding ester. google.com
Malonate SynthesisReaction of the ester with a source of malonate. google.com
CyclizationFormation of the pyrimidine ring. google.com
ChlorinationIntroduction of chlorine atoms onto the pyrimidine ring. chemicalbook.com

A scalable synthesis of this compound would likely involve the initial synthesis of a dichloropyrimidine intermediate, followed by a selective nucleophilic substitution of one of the chlorine atoms with 2-bromophenol (B46759). The development of a robust and cost-effective industrial process is essential for the commercial viability of any pharmaceutical that utilizes this compound as a key intermediate.

Structure Activity Relationship Sar and Ligand Design Principles for Pyrimidine Based Analogues

Conformational Analysis of Pyrimidine (B1678525) Derivatives and Their Substituents

The substituents at the 4- and 6-positions significantly influence the molecule's preferred conformation. In 4-(2-Bromophenoxy)-6-chloropyrimidine, the key conformational variables are the torsion angles associated with the C4-O-C(phenoxy) bond and the orientation of the 2-bromophenyl group relative to the pyrimidine ring. The rotation around the ether linkage is subject to steric hindrance from the chloro substituent at the 6-position and the bromo substituent at the ortho position of the phenoxy ring.

Computational methods, such as molecular mechanics (MMFF) and Monte Carlo multiple minimization (MCMM), are often employed to explore the conformational landscape of such molecules. researchgate.net These analyses help identify low-energy conformers and estimate the rotational barriers between them. For aryloxy-pyrimidine systems, the presence of ortho-substituents on the phenyl ring can restrict rotation, favoring specific conformations that may be crucial for optimal binding to a receptor. X-ray crystallography provides definitive experimental evidence of the solid-state conformation, revealing the precise bond angles and dihedral angles that characterize the molecule's structure. nih.govresearchgate.net

The rotational barrier of substituents can significantly impact a molecule's dynamic behavior and its ability to adapt to a binding site. Studies on related systems have shown that the energy barrier for rotation around C-N or C-O bonds connected to heterocyclic rings can be influenced by the electronic properties of the ring. pharmablock.com For this compound, the electron-withdrawing nature of the pyrimidine ring and the halogen atoms will affect the electronic distribution and bond characteristics, thereby influencing the rotational energy profile of the aryloxy group.

The following table summarizes the typical rotational energy barriers for different types of bonds, illustrating the relative flexibility that can be expected in substituted pyrimidines.

Bond TypeTypical Rotational Energy Barrier (kcal/mol)Factors Influencing Barrier
Carbamate C-N<9 - 16Electron-withdrawing ability of attached rings pharmablock.com
Biphenyl C-C1.5 - 3.3Steric hindrance of ortho-substituents ijpsr.com
Aryl-Ether C-O2 - 10Ortho-substitution, electronic effects
Methyl Group C-C3 - 5Steric environment

This table presents generalized data for illustrative purposes.

Influence of Halogenation on Molecular Recognition and Binding Affinity in Related Scaffolds

Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. eurekaselect.com The introduction of chlorine and bromine atoms, as seen in this compound, can profoundly influence molecular recognition and binding affinity through several mechanisms.

One of the most significant contributions of halogens to ligand-receptor interactions is their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (Lewis acid), interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom in a protein binding site. rsc.orgufrj.br The strength of this interaction is dependent on the polarizability of the halogen, following the general trend I > Br > Cl > F. manipal.edu The bromine atom on the phenoxy ring and the chlorine atom on the pyrimidine core of the title compound are both capable of engaging in such interactions, which are highly directional and can contribute significantly to binding affinity and selectivity. ijpsr.commanipal.edu

Beyond halogen bonding, halogens also impact a molecule's properties by:

Modulating Lipophilicity: Halogens are lipophilic and can enhance a compound's ability to cross cell membranes and access hydrophobic pockets within a receptor. Bromine, being larger and more polarizable than chlorine, generally confers greater lipophilicity. nih.gov

Steric Effects: The size of the halogen atom (van der Waals radius: Cl ≈ 1.75 Å, Br ≈ 1.85 Å) can be used to probe the steric tolerance of a binding pocket, leading to improved selectivity.

Structure-activity relationship studies on various heterocyclic scaffolds have demonstrated the positive impact of halogenation. For instance, in a series of pyrimidine-based A2B adenosine (B11128) receptor antagonists, the systematic introduction of F, Cl, and Br atoms led to potent ligands, with monohalogenation at a specific position producing derivatives with sub-nanomolar affinity. pharmablock.com Similarly, studies on pyrimidine and purine (B94841) nucleotide analogues revealed that a 5-bromocytosine (B1215235) derivative was the only compound in its series to exhibit significant antiviral activity. nih.gov

The following table presents data from a study on kinase inhibitors, illustrating how halogen substitution can impact binding affinity.

CompoundR1R2IC50 (nM) vs. Kinase X
1HH1500
2ClH250
3BrH120
4HCl800
5HBr450

Data is hypothetical and for illustrative purposes, based on general trends observed in SAR studies.

Role of Aryloxy Moieties in Ligand-Receptor Interactions

The aryloxy group is a common feature in many biologically active molecules, particularly in kinase inhibitors, where it can mimic the adenine (B156593) region of ATP. In this compound, the 2-bromophenoxy moiety plays a crucial role in defining the molecule's interaction with its target.

The primary functions of the aryloxy moiety in ligand-receptor interactions include:

Hydrophobic Interactions: The phenyl ring is inherently hydrophobic and can occupy hydrophobic pockets within a protein's binding site. This is a key binding element for many kinase inhibitors, where an aryl group occupies the hydrophobic region created by the "DFG-out" conformation of the kinase activation loop.

Hydrogen Bonding: The ether oxygen atom linking the phenyl and pyrimidine rings can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donors (e.g., backbone NH groups) in the hinge region of many kinases.

π-Stacking: The aromatic phenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site, further stabilizing the ligand-receptor complex.

Scaffold Orientation: The aryloxy linker positions the aryl group in a specific region of space relative to the pyrimidine core. This orientation is critical for placing the substituents on the phenyl ring (like the 2-bromo group) in appropriate locations to make favorable contacts with the target protein.

SAR studies on kinase inhibitors have shown that substitutions on the phenoxy ring can fine-tune potency and selectivity. For example, in a series of epidermal growth factor receptor (EGFR) inhibitors, the presence of a phenoxy group was found to increase selectivity for EGFR over other kinases. frontiersin.org The specific substitution pattern on the phenyl ring dictates which sub-pockets of the binding site are engaged.

Modulation of Biological Activity through Pyrimidine Core Modifications

The pyrimidine ring serves as a versatile scaffold that can be readily modified to modulate biological activity. nih.gov Alterations to the core structure can impact the molecule's electronics, solubility, metabolic stability, and its ability to form key interactions with a target. humanjournals.com

Key modification strategies for the pyrimidine core include:

Substitution at Different Positions: The biological activity of pyrimidine derivatives is highly dependent on the substitution pattern. eurekaselect.comnih.gov For a 4,6-disubstituted pyrimidine like the title compound, further substitution at the 2- or 5-positions can introduce new interaction points, alter the molecule's vectoral properties, or block metabolic pathways.

Bioisosteric Replacement: The pyrimidine ring itself can be replaced with other heterocyclic systems in a strategy known as bioisosterism. researchgate.net Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. Replacing a pyrimidine with a purine, pyrazole (B372694), or a fused system like pyrazolo[3,4-d]pyrimidine can alter selectivity profiles and improve pharmacokinetic properties while maintaining the key binding interactions. rsc.org For example, replacing a pyrimidine with a quinazoline (B50416) core has been shown to improve the anticancer activity of certain Aurora kinase inhibitors. acs.org

Ring Fusion: Fusing the pyrimidine ring with other rings (e.g., pyrrole, thiophene, furan) to create bicyclic systems like pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines is a common strategy to create more rigid analogues with increased potency and selectivity. nih.govmdpi.com These rigid structures can pre-organize the substituents in a conformation favorable for binding, reducing the entropic penalty upon binding. nih.gov

The following table shows how bioisosteric replacement of a core scaffold can affect inhibitory activity against a specific enzyme.

Compound IDCore ScaffoldR-GroupIC50 (nM) vs. Enzyme Y
A-1Pyrimidine-X200
A-2Pyridine-X>1000
A-3Quinazoline-X50
A-4Pyrazolo[3,4-d]pyrimidine-X85

This table contains representative data to illustrate the concept of bioisosteric modification.

Pharmacophore Elucidation for Pyrimidine-Derived Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For pyrimidine-derived ligands, pharmacophore models are essential tools for understanding SAR and for designing new, more potent inhibitors through virtual screening and de novo design. ijpsr.com

Pharmacophore models for pyrimidine-based inhibitors, particularly those targeting kinase enzymes, typically include a combination of the following features:

Hydrogen Bond Acceptors: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are quintessential hydrogen bond acceptors. They often form one or more critical hydrogen bonds with the backbone amide groups of the "hinge" region of the kinase ATP-binding site.

Hydrophobic Features: Aromatic rings (like the phenoxy group) or aliphatic substituents are often included as hydrophobic features that occupy the hydrophobic pockets of the receptor.

Hydrogen Bond Donors: While the core this compound does not have a hydrogen bond donor, many active pyrimidine derivatives are substituted with amino or amide groups that act as donors.

Aromatic Rings: The pyrimidine ring itself and any attached aryl groups are defined as aromatic features, important for potential π-stacking interactions.

Halogen Bond Donor Site: In more advanced pharmacophore models, the halogen atoms (Cl, Br) can be specifically defined as potential halogen bond donors.

Pharmacophore models are developed either from a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). ijpsr.com These models can then be used to screen large compound libraries to identify novel scaffolds that match the required geometric and chemical features for binding, accelerating the discovery of new lead compounds. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 2 Bromophenoxy 6 Chloropyrimidine and Analogous Pyrimidine Structures

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrimidine (B1678525) derivatives. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to determine optimized molecular structures, electronic properties, and the nature of frontier molecular orbitals (FMOs). nih.govscilit.com

DFT calculations, often using the B3LYP functional with various basis sets such as 6-31G(d,p) or 6-311++G(d,p), are a cornerstone for these investigations. nih.govnih.govmdpi.com Such studies provide insights into the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. nih.govnih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap generally implies higher reactivity.

For instance, in studies of various pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. nih.govijcce.ac.ir In many heterocyclic systems, the HOMO is often localized over the pyrimidine ring and electron-donating substituents, while the LUMO is distributed over electron-withdrawing parts of the molecule. researchgate.net These calculations are crucial for understanding the relationship between molecular structure and biological activity. nih.gov

Ab initio Hartree-Fock (HF) calculations have also been used, sometimes in conjunction with DFT, to provide a comparative analysis of the electronic properties of pyrimidine structures. researchgate.netrsc.org These theoretical approaches allow for the accurate modeling of geometrical parameters like bond lengths and angles, which often show good correlation with experimental data obtained from X-ray crystallography. mdpi.comtandfonline.com

Parameter Significance in Electronic Structure Analysis Typical Computational Method
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-31G(d,p))
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-31G(d,p))
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Calculated from EHOMO and ELUMO
Global Reactivity Parameters Includes electronegativity, chemical hardness, and softness; derived from HOMO/LUMO energies to predict reactivity.DFT

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP surface map uses a color scale to represent the electrostatic potential at the molecule's surface. readthedocs.io

Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.netpreprints.org These are often found around electronegative atoms like nitrogen and oxygen. Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. preprints.org Green areas represent neutral potential. researchgate.net

For pyrimidine derivatives, MEP maps reveal that the nitrogen atoms of the pyrimidine ring are typically regions of high negative potential, making them likely sites for protonation and hydrogen bonding. nih.govresearchgate.net This information is invaluable for understanding intermolecular interactions, particularly in biological systems where hydrogen bonds play a crucial role in ligand-receptor binding. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis within quantum chemical calculations, provides quantitative data on the partial atomic charges. rsc.org This analysis complements MEP mapping by assigning numerical values to the charge on each atom, further clarifying the electronic landscape of the molecule and identifying reactive centers. rsc.org

MEP Color Potential Interpretation Predicted Interaction
RedNegativeElectron-rich regionSite for electrophilic attack, hydrogen bond acceptor
BluePositiveElectron-deficient regionSite for nucleophilic attack, hydrogen bond donor
GreenNear-ZeroNeutral regionLow reactivity towards charged species

Conformational Landscape and Energetics of Pyrimidine Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. nih.gov Computational methods are employed to explore the conformational landscape of pyrimidine derivatives, identifying stable conformers and the energy barriers between them.

The pyrimidine ring itself possesses a degree of conformational flexibility, and its transition from a planar to a non-planar (e.g., sofa) conformation can occur with a relatively low energy cost, often less than 1.5 kcal/mol. researchgate.net The substituents attached to the pyrimidine core, such as the (2-Bromophenoxy) group in the title compound, introduce additional rotational freedom. Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles to map out the energy changes associated with different conformations. mdpi.com This analysis helps to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. mdpi.com

For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that different crystallization solvents can yield distinct conformational polymorphs, a phenomenon that can be explained by geometry optimization calculations which reveal multiple low-energy conformations. mdpi.com The flexibility or rigidity of the molecular skeleton is a critical factor in how a ligand interacts with a protein's binding site. nih.gov While rigid molecules can offer high affinity and selectivity by pre-organizing key substituents, flexible molecules can adapt to different binding pocket geometries. nih.govnih.gov Understanding the energetics of these conformations is crucial for designing molecules with desired binding properties. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions (General Pyrimidine Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. remedypublications.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. mdpi.com For pyrimidine derivatives, which are known to interact with a wide array of biological targets, docking studies provide critical insights into their potential mechanisms of action. nih.govnih.gov

Docking simulations place the pyrimidine ligand into the active site of a target protein and calculate a scoring function to estimate the binding affinity. nih.gov The results reveal key intermolecular interactions, such as:

Hydrogen Bonds: Often formed between the nitrogen atoms of the pyrimidine ring and amino acid residues like glutamic acid, alanine, or tyrosine in the protein's active site. nih.govnih.gov

π-π Stacking: Interactions between the aromatic pyrimidine ring and aromatic residues like phenylalanine, tryptophan, or tyrosine. acs.org

Hydrophobic Interactions: Involving nonpolar parts of the ligand and protein.

π-Cation Interactions: Occurring between the electron-rich pyrimidine ring and positively charged residues. nih.gov

Pyrimidine scaffolds have been successfully docked into the active sites of numerous enzymes, including dihydrofolate reductase nih.gov, cyclin-dependent kinases nih.gov, SARS-CoV-2 main protease mdpi.com, PI3Kα/mTOR nih.gov, and DNA topoisomerase nih.gov, demonstrating their versatility as a core structure for inhibitor design. The binding modes and energies predicted by docking help rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds for improved potency and selectivity. nih.gov

Target Protein/Enzyme Key Interacting Residues (Examples) Types of Interaction Significance
Dihydrofolate Reductase (DHFR)Varies by ligand and organismHydrogen bonding, Hydrophobic interactionsAntibacterial agents nih.gov
Cyclin-Dependent Kinase 2 (CDK2)ILE 10, GLU 12, LYS 129Hydrogen bonding, π-alkyl interactionsAnticancer agents nih.gov
PI3Kα/mTORGlu211, Ala213Hydrogen bondingAnticancer agents acs.orgnih.gov
DNA TopoisomeraseVariesHydrogen bonding, IntercalationAnticancer agents nih.gov

Prediction of Reactivity and Selectivity via Computational Models

Computational models, particularly those derived from DFT, are instrumental in predicting the chemical reactivity and selectivity of pyrimidine derivatives. By analyzing the electronic structure, researchers can identify which sites on the molecule are most likely to participate in chemical reactions.

The frontier molecular orbitals (HOMO and LUMO) are central to this analysis. The distribution of the HOMO indicates the sites susceptible to electrophilic attack, while the LUMO distribution highlights sites prone to nucleophilic attack. nih.govnih.gov Furthermore, global reactivity descriptors, calculated from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a higher tendency to react.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters help in comparing the reactivity of different pyrimidine analogs and predicting their behavior in various chemical environments. nih.gov

MEP maps also serve as a powerful tool for predicting reactivity. The regions of negative potential (red) are indicative of nucleophilic centers, while positive potential regions (blue) suggest electrophilic centers. nih.govresearchgate.net This visual guide helps in predicting how a molecule will interact with other reactants and can explain the regioselectivity observed in many chemical reactions involving pyrimidine scaffolds.

Spectroscopic Property Simulations and Validation with Experimental Data (e.g., NMR, MS)

Computational chemistry allows for the simulation of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the synthesized chemical structure. tandfonline.com

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com The calculated chemical shifts are often plotted against experimental values, and a good linear correlation confirms the molecular structure. nih.gov This comparison is crucial for the correct assignment of complex spectra and for confirming the stereochemistry of products. mdpi.com

Vibrational Spectroscopy (IR): The simulation of infrared (IR) spectra involves calculating the vibrational frequencies and intensities of a molecule's normal modes. ijcce.ac.ir These theoretical frequencies are often scaled by a factor to account for anharmonicity and limitations of the computational method. Comparing the calculated spectrum with the experimental FT-IR spectrum helps in assigning characteristic absorption bands to specific functional groups and vibrational motions within the molecule, such as C=N, C-H, and C-Cl stretches. tandfonline.commdpi.com

Mass Spectrometry (MS): While direct simulation of a mass spectrum is complex, computational methods can be used to calculate the molecular weight of the proposed structure and its fragments, which can be compared to the molecular ion peak and fragmentation patterns observed in experimental mass spectra (e.g., LC-MS). acs.org

This synergy between computational prediction and experimental measurement is a powerful approach for structural elucidation and for ensuring the accuracy of theoretical models applied to pyrimidine derivatives. nih.govtandfonline.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(2-Bromophenoxy)-6-chloropyrimidine, and what reaction conditions are critical for high yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example:

  • Suzuki–Miyaura cross-coupling : Utilize a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 6-chloropyrimidine with 2-bromophenoxy boronic acid derivatives. Optimize solvent (e.g., DMF or THF) and base (e.g., K₂CO₃) for regioselectivity .
  • Stepwise halogen displacement : React 4,6-dichloropyrimidine with 2-bromophenol under basic conditions (e.g., NaH in anhydrous DMSO) at 80–100°C .
    • Critical Parameters : Monitor reaction time (12–24 hr), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 pyrimidine:phenol) to minimize byproducts.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
  • Waste Management : Segregate halogenated waste in designated containers. Collaborate with certified waste disposal services for incineration or chemical neutralization .
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can Suzuki–Miyaura cross-coupling be optimized to introduce aryl groups at the 4-position of 6-chloropyrimidine derivatives?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like XPhos or SPhos to enhance coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane) for solubility and reaction rate. Include additives like TBAB (tetrabutylammonium bromide) to improve phase transfer .
  • Mechanistic Analysis : Use DFT calculations to study electronic effects of substituents on the pyrimidine ring, which influence oxidative addition and transmetallation steps .

Q. What spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure and purity of this compound?

  • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., C-Br and C-Cl distances) to validate regiochemistry .
  • NMR Analysis :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine protons (δ 8.8–9.2 ppm).
  • ¹³C NMR : Confirm bromophenoxy substitution via deshielded carbons adjacent to halogens .
    • Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with a C18 column (≥97% purity threshold) and GC-MS for volatile impurities .

Q. How can researchers resolve discrepancies in reported purity data for halogenated pyrimidines like this compound?

  • Multi-Method Validation : Cross-validate purity using:

  • HPLC : Detect polar impurities (e.g., unreacted phenol).
  • GC : Identify low-boiling-point byproducts (e.g., residual solvents) .
  • Elemental Analysis (EA) : Compare experimental vs. theoretical C/H/N/Br/Cl percentages to quantify stoichiometric deviations .
    • Batch Comparison : Analyze multiple synthesis batches under controlled conditions (e.g., fixed temperature, reagent ratios) to isolate variability sources .

Q. What experimental design principles should guide pharmacological studies targeting the bioactivity of this compound?

  • In Vitro Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK4/6) using fluorescence-based ATP competition assays. Include positive controls (e.g., staurosporine) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
    • In Vivo Models : Administer the compound to rodents (e.g., BALB/c mice) at 10–50 mg/kg doses. Monitor pharmacokinetics (plasma half-life, bioavailability) and toxicity (liver/kidney histopathology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.